molecular formula C16H14Cl2N2O5 B4112036 2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide

Cat. No. B4112036
M. Wt: 385.2 g/mol
InChI Key: VFBUBWXGCBLCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide, also known as nitrofen, is a synthetic herbicide that has been widely used in agriculture to control the growth of weeds. Nitrofen has been found to be effective against a broad range of weeds and has been used in various crops such as rice, wheat, and corn. Despite its effectiveness, nitrofen has been banned in many countries due to its potential harmful effects on human health and the environment.

Mechanism of Action

Nitrofen acts by inhibiting the activity of retinoic acid, which is a critical molecule in the regulation of gene expression during development. Retinoic acid binds to specific receptors in the cell, which activates the expression of genes that are required for cell differentiation and development. Nitrofen inhibits the activity of these receptors, which leads to the dysregulation of gene expression and abnormal development.
Biochemical and Physiological Effects:
Nitrofen has been found to have a range of biochemical and physiological effects on cells and tissues. Nitrofen has been found to induce oxidative stress, which leads to the production of reactive oxygen species and the activation of inflammatory pathways. Nitrofen has also been found to induce DNA damage and cell death in various cell types.

Advantages and Limitations for Lab Experiments

Nitrofen has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of retinoic acid, which allows for the investigation of the role of this molecule in development and disease. Nitrofen is also relatively easy to synthesize and is readily available. However, 2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide has several limitations, including its potential toxicity and its potential to induce off-target effects.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide. One area of research is the development of new inhibitors of retinoic acid that are more specific and less toxic than 2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide. Another area of research is the investigation of the role of retinoic acid in the development of various diseases, including cancer and birth defects. Finally, there is a need for more research on the potential environmental and health effects of 2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide and other synthetic herbicides.

Scientific Research Applications

Nitrofen has been widely used as a tool in scientific research to investigate the mechanisms of cell differentiation and development. Nitrofen has been found to inhibit the activity of retinoic acid, a molecule that plays a critical role in the development of various organs and tissues in the body, including the lungs, kidneys, and heart. Nitrofen has been used to induce congenital diaphragmatic hernia in animal models, which has been used to study the pathogenesis of this condition.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O5/c1-9(25-14-5-3-10(17)7-12(14)18)16(21)19-11-4-6-15(24-2)13(8-11)20(22)23/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBUBWXGCBLCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-nitrophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.